molecular formula C17H18ClFN2O3S B508756 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 442552-72-9

1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No. B508756
CAS RN: 442552-72-9
M. Wt: 384.9g/mol
InChI Key: LABDFAOKPOIAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which may contribute to its neuroprotective effects. In oncology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, which may contribute to its anti-tumor effects. In immunology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit the activity of various cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects in the body. In neuroscience, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In oncology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to inhibit tumor growth and induce apoptosis (cell death) in various types of cancer cells. In immunology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has some limitations, including its high cost and limited availability. It may also have off-target effects that could complicate experimental results.

Future Directions

There are several future directions for research on 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine. In neuroscience, further studies are needed to fully understand its neuroprotective effects and potential therapeutic applications in neurological disorders. In oncology, further studies are needed to determine its efficacy and safety in human clinical trials. In immunology, further studies are needed to determine its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine and its molecular targets in the body.

Synthesis Methods

The synthesis of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine involves several steps, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-fluoroaniline to form 1-((4-chloro-3-methoxyphenyl)sulfonyl)-4-fluoroaniline. This intermediate is then reacted with piperazine to form 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine. The purity of 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine can be increased through recrystallization.

Scientific Research Applications

1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In oncology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, 1-((4-Chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-24-17-12-15(6-7-16(17)18)25(22,23)21-10-8-20(9-11-21)14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDFAOKPOIAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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